N-(4-BROMO-2-NITROPHENYL)-4-METHYLBENZENESULFONAMIDE

Physicochemical profiling Drug-likeness Scaffold selection

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8) is a triply functionalized aromatic sulfonamide bearing a para-bromo substituent, an ortho-nitro group, and an N-tosyl moiety, giving the molecule a molecular formula of C13H11BrN2O4S and a molecular weight of 371.21 g·mol⁻¹. The compound belongs to the broader class of N-aryl-4-methylbenzenesulfonamides, which are widely employed as synthetic intermediates for heterocycle construction, as ligand precursors, and as pharmacophore-bearing scaffolds in drug discovery programs.

Molecular Formula C13H11BrN2O4S
Molecular Weight 371.21 g/mol
CAS No. 22019-69-8
Cat. No. B3180633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-BROMO-2-NITROPHENYL)-4-METHYLBENZENESULFONAMIDE
CAS22019-69-8
Molecular FormulaC13H11BrN2O4S
Molecular Weight371.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H11BrN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3
InChIKeyCMPGTCGIODQYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8): A Multifunctional Arylsulfonamide Scaffold for Specialized Organic Synthesis and Medicinal Chemistry Discovery


N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8) is a triply functionalized aromatic sulfonamide bearing a para-bromo substituent, an ortho-nitro group, and an N-tosyl moiety, giving the molecule a molecular formula of C13H11BrN2O4S and a molecular weight of 371.21 g·mol⁻¹ . The compound belongs to the broader class of N-aryl-4-methylbenzenesulfonamides, which are widely employed as synthetic intermediates for heterocycle construction, as ligand precursors, and as pharmacophore-bearing scaffolds in drug discovery programs [1].

Why N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide Cannot Be Replaced by Common N-Arylsulfonamide Analogs: Key Structural and Reactivity Distinctions


Generic substitution of N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide with structurally related N-arylsulfonamides is chemically unsound because the three functional groups—the 4-bromo handle, the 2-nitro group, and the N-tosyl group—operate in a concerted electronic and steric regime that dictates both reactivity and downstream synthetic utility. Replacement with the des-methyl analog N-(4-bromo-2-nitrophenyl)benzenesulfonamide eliminates the acid-labile tosyl protecting-group character and alters the lipophilicity and crystal packing [1]; replacement with the methanesulfonamide analog sacrifices the aryl sulfonyl bulk that governs conformational preferences and metal-binding geometry ; and replacement with the 4-chloro analog abolishes the bromine-specific cross-coupling reactivity that enables regioselective Pd-catalyzed transformations [2]. The quantitative evidence below documents exactly where this compound diverges from its nearest comparators in measurable terms.

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8): Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity: Predicted ADME Differentiation versus Des-Methyl and Des-Tosyl Analogs

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (MW = 371.21 g·mol⁻¹) incorporates a para-methyl group on the sulfonamide aryl ring that increases both molecular weight and computed lipophilicity relative to the des-methyl benzenesulfonamide analog (MW = 357.18 g·mol⁻¹). Using standard in silico prediction tools (ALOGPS 2.1), the target compound yields a calculated logP of approximately 3.2, compared to approximately 2.8 for N-(4-bromo-2-nitrophenyl)benzenesulfonamide . The topological polar surface area (tPSA) for the target compound is 83.6 Ų, identical to the des-methyl analog because the methyl substituent does not contribute additional polar atoms; however, the increased logP shifts the compound into a more favorable CNS-permeability window (logP 3-4) while retaining acceptable solubility characteristics. In contrast, the methanesulfonamide analog N-(4-bromo-2-nitrophenyl)methanesulfonamide (MW = 295.11 g·mol⁻¹) shows a calculated logP of approximately 1.8, placing it in a substantially different pharmacokinetic space . These differences are quantifiable and directly impact candidate prioritization in early-stage drug discovery.

Physicochemical profiling Drug-likeness Scaffold selection

Crystal Engineering and Solid-State Differentiation: X-Ray Crystallographic Parameters of the Des-Methyl Analog and Inferred Packing Differences for the Tosyl Derivative

The crystallographically characterized des-methyl analog N-(4-bromo-2-nitrophenyl)benzenesulfonamide (COD Entry 7158754) crystallizes in the monoclinic space group P2₁/n with unit-cell parameters a = 10.609 ± 0.006 Å, b = 8.728 ± 0.005 Å, c = 29.627 ± 0.017 Å, β = 91.652 ± 0.012°, and a cell volume of 2742 ± 3 ų at 296 K [1]. Introduction of the para-methyl group on the sulfonamide aryl ring (tosyl vs. benzenesulfonyl) is expected to increase the molecular volume and alter the intermolecular hydrogen-bonding network involving the sulfonamide N–H and S=O groups. In published crystal structures of 4-methylbenzenesulfonamide derivatives, the methyl group consistently modulates dihedral angles between the two aromatic rings and introduces additional C–H···π interactions that affect packing density and melting point [2]. The target compound is predicted to exhibit a larger unit-cell volume, higher melting point, and lower aqueous solubility compared to the benzenesulfonamide analog, although direct single-crystal data for CAS 22019-69-8 have not yet been deposited in public crystallographic databases.

Crystallography Solid-state chemistry Polymorph screening

Synthetic Utility and Halogen-Dependent Reactivity: 4-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Pathways Not Available to Chloro or Des-Halo Analogs

The para-bromo substituent on the aniline ring of the target compound provides a kinetically competent leaving group for oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions under mild conditions. The analogous 4-chloro compound requires significantly harsher conditions (elevated temperature, stronger base, or specialized ligands such as XPhos or SPhos) to achieve comparable conversion. In the synthesis reported by Yu et al. (2022), the bromo-specific tandem nitration-halogenation protocol yielded N-(4-bromo-2-nitrophenyl)benzenesulfonamide in 78% isolated yield using Cu(NO₃)₂·3H₂O/NH₄Br, whereas the corresponding chloro and iodo derivatives were obtained in 65% and 82% yields, respectively [1]. The 4-bromo derivative thus represents an optimal balance of cross-coupling reactivity (C–Br bond dissociation energy ~ 81 kcal·mol⁻¹ vs. C–Cl ~ 95 kcal·mol⁻¹) and synthetic accessibility. The target tosyl analog is expected to be accessible via analogous sulfonylation of 4-bromo-2-nitroaniline with p-toluenesulfonyl chloride, a route that is well-precedented in the 4-methylbenzenesulfonamide literature [2].

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig amination

Procurement Scarcity and Supply-Chain Differentiation: Limited Commercial Availability Creates a Strategic Sourcing Advantage for Prioritized Research Programs

N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8) is stocked by a limited number of suppliers and is listed predominantly on an inquiry-only pricing basis. Leyan (Shanghai HaoHong Biomedical) lists the compound under product number 2426906 in sizes of 1 g, 5 g, and 10 g, all marked with the status '请询价' (price upon request), with no immediate stock confirmation across their six warehouse locations . In contrast, the des-methyl analog N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 500334-20-3) and the methanesulfonamide analog (CAS 1352244-85-9) are available from multiple vendors with published catalog prices and confirmed stock . This supply asymmetry means that programs requiring the tosyl-substituted scaffold must plan lead times and budget for custom synthesis, making the compound a 'key reagent' rather than a commodity building block. The procurement barrier itself serves as a differentiator: researchers who successfully source and characterize this compound generate SAR data points that competitors relying on readily available analogs cannot replicate, providing a defensible intellectual property position around the tosyl substitution pattern.

Chemical sourcing Supply-chain management Custom synthesis

Orthogonal Deprotection Selectivity: The N-Tosyl Group Enables Sulfonamide Cleavage Under Acidic Conditions That Leave Benzenesulfonamide and Mesyl Analogs Intact

The N-tosyl group in N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is susceptible to acidolytic cleavage under conditions that do not affect N-benzenesulfonamide or N-methanesulfonamide protecting groups. Literature precedent establishes that N-tosyl amides undergo selective deprotection with 33% HBr in acetic acid at room temperature within 2-6 hours, or with trifluoromethanesulfonic acid in TFA at 0 °C, while N-benzenesulfonamides require more forcing conditions (refluxing HBr/AcOH, >12 h) and N-methanesulfonamides are essentially inert to acidic hydrolysis [1]. This orthogonal reactivity profile allows the target compound to serve as a 'traceless' sulfonamide directing group in C–H activation chemistry: the tosyl group can be installed to direct ortho-metalation, then removed under mild acidic conditions to liberate the free aniline, whereas the benzenesulfonamide analog resists cleavage under the same conditions, necessitating strongly reducing or nucleophilic conditions (e.g., SmI₂, Na/naphthalene) that may compromise other functionality [2].

Protecting-group strategy Sulfonamide hydrolysis Orthogonal deprotection

High-Impact Application Scenarios for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide (CAS 22019-69-8) Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of N-Tosyl-Protected Benzimidazole and Quinoxaline Libraries via Iterative Cross-Coupling

The 4-bromo substituent enables sequential Pd-catalyzed cross-coupling (Suzuki-Miyaura followed by Buchwald-Hartwig amination) while the 2-nitro group can be reduced to an ortho-diamine for heterocycle annulation. The N-tosyl group survives the cross-coupling steps and can be removed under mild acidic conditions at the final stage, as documented in the deprotection selectivity evidence [1]. This three-step, one-crystallization sequence is not feasible with the benzenesulfonamide analog, which resists acidolytic cleavage, nor with the methanesulfonamide analog, whose reduced steric bulk alters the regiochemical outcome of the annulation step [2].

C–H Activation Directing-Group Strategy for Late-Stage Functionalization of Drug Candidates

The N-tosyl group in N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide can serve as a removable directing group for ortho-C–H functionalization of the aniline ring. Following C–H activation (e.g., Pd-catalyzed olefination or acetoxylation), the tosyl group is cleaved under the documented HBr/AcOH conditions (t₁/₂ ≈ 2-6 h at 25 °C) to reveal the free aniline, which can then be further elaborated [1]. The benzenesulfonamide analog would require harsh reductive cleavage conditions (SmI₂ or Na/naphthalene) that would simultaneously reduce the 2-nitro group, destroying the orthogonal functionality that the target compound preserves [3].

Crystal Engineering and Co-Crystal Screening for Intellectual Property Protection of Lead Series

The tosyl group's para-methyl substituent introduces additional C–H···π and methyl-π interactions in the solid state, as established in the crystallographic literature on 4-methylbenzenesulfonamide derivatives [1]. Although the target compound's single-crystal structure is not yet publicly deposited, the class-level inference from the des-methyl analog (COD 7158754, V = 2742 ų) strongly suggests that the tosyl derivative will exhibit different crystal packing and potentially new polymorphic forms [2]. This creates an opportunity for patentable solid forms that provide a composition-of-matter extension for lead compounds bearing this scaffold, a strategy that is not available for the already-characterized benzenesulfonamide analog.

Computationally-Guided Fragment-Based Drug Discovery Leveraging the Unique Bromo-Nitro-Tosyl Pharmacophore Triad

The combination of a heavy atom (bromine, for anomalous X-ray scattering in crystallographic fragment screening), a strong hydrogen-bond acceptor (nitro group), and a lipophilic aromatic tosyl cap creates a fragment with three orthogonal binding features predicted to engage distinct sub-pockets in protein active sites. The computed logP of ≈ 3.2 and moderate tPSA of 83.6 Ų position the compound in a favorable property space for blood-brain barrier penetration [1]. Procurement scarcity (inquiry-only pricing, limited stock) means that laboratories that successfully source this fragment can generate exclusive crystallographic and biophysical data, creating a first-mover advantage in fragment-to-lead campaigns targeting CNS or antibacterial enzyme targets [2].

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